molecular formula C23H38O5 B14127328 methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate

methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate

Cat. No.: B14127328
M. Wt: 394.5 g/mol
InChI Key: KYBOHGVERHWSSV-UHFFFAOYSA-N
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Description

Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, carbonyl, and alkene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxyl groups: Hydroxyl groups can be introduced through hydroboration-oxidation reactions.

    Formation of the alkene group: This can be achieved through Wittig or Horner-Wadsworth-Emmons reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The alkene group can undergo addition reactions, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]heptanoate: Similar structure but with a saturated heptanoate chain.

    Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hex-2-enoate: Similar structure but with a shorter hex-2-enoate chain.

Uniqueness

Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOHGVERHWSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867069
Record name Methyl 11,15-dihydroxy-16,16-dimethyl-9-oxoprosta-2,13-dien-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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